molecular formula C10H7ClFNO2S2 B10920418 N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide

N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10920418
M. Wt: 291.8 g/mol
InChI Key: NQGMIDNDLWMULF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of the 3-chlorophenyl and 5-fluorothiophene groups in this compound suggests potential unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide typically involves the reaction of 3-chloroaniline with 5-fluorothiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the presence of the 3-chlorophenyl and 5-fluorothiophene groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-5-fluorothiophene-2-carboxamide
  • N-(3-Chlorophenyl)-5-fluorothiophene-2-amine
  • N-(3-Chlorophenyl)-5-fluorothiophene-2-thiol

Uniqueness

N-(3-Chlorophenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of both the sulfonamide group and the 5-fluorothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness.

Properties

Molecular Formula

C10H7ClFNO2S2

Molecular Weight

291.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClFNO2S2/c11-7-2-1-3-8(6-7)13-17(14,15)10-5-4-9(12)16-10/h1-6,13H

InChI Key

NQGMIDNDLWMULF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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